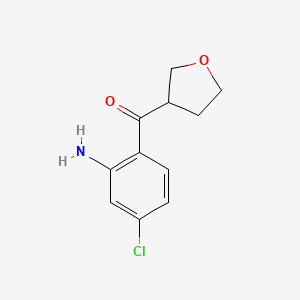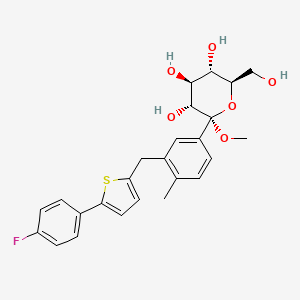
1-(4-Fluor-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a boric acid derivative . It is often used in the organic synthesis of drugs and has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .Wissenschaftliche Forschungsanwendungen
Bor-Neutronen-Einfangtherapie (BNCT) und Arzneimitteltransportpolymere
Pinacolester von Boronsäuren, einschließlich unserer Titelverbindung, spielen eine entscheidende Rolle als Reaktionszwischenprodukte in der organischen Synthese. Insbesondere finden sie Anwendungen in Kohlenstoff-Kohlenstoff-Kupplungs- und Kohlenstoff-Heterokupplungsreaktionen . Im Kontext der Krebsbehandlung werden diese Verbindungen in der BNCT eingesetzt, einer Technik, die Tumorzellen selektiv zerstört, indem sie mit niederenergetischen Neutronen bestrahlt werden, nachdem sie eine Bor-haltige Verbindung absorbiert haben. Darüber hinaus tragen sie zu feedbackgesteuerten Arzneimitteltransportpolymeren bei, die die Wirkstoffabgabeeffizienz verbessern.
Arylborsäure in Suzuki-Reaktionen
Arylborsäuren, wie unsere Titelverbindung, sind leicht zugänglich und stabil gegenüber Wasser und Luft. Sie dienen als wichtige Nukleophile in Suzuki-Kupplungsreaktionen, die weit verbreitet für die Synthese komplexer organischer Moleküle eingesetzt werden. Diese Reaktionen ermöglichen den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen, was Arylborsäuren in der pharmazeutischen Chemie, Materialwissenschaft und Wirkstoffforschung unerlässlich macht .
Fluorhaltige Verbindungen in der Medizin
Fluorhaltige Verbindungen haben in der Arzneimittelentwicklung aufgrund ihrer einzigartigen Eigenschaften an Bedeutung gewonnen. Unter den 200 weltweit meistverkauften Medikamenten enthalten 29 Fluor . Die starke Elektronegativität von Fluor verstärkt seine Affinität zu Kohlenstoff, was zu hoher biologischer Aktivität, Stabilität und Arzneimittelresistenz führt. Unsere Titelverbindung mit ihrer Fluorsubstitution steht im Einklang mit diesem Trend und könnte Anwendungen im Wirkstoffdesign und in der Optimierung finden.
Amid-Lokalanästhetika und Krebsbehandlung
Amid-Lokalanästhetika werden häufig in der klinischen Krebsoperation eingesetzt. Forschungen deuten darauf hin, dass ihre Verwendung der Krebsbehandlung zugute kommen könnte, was sie zu einem vielversprechenden Weg für weitere Untersuchungen macht . Die Amid-Funktionsgruppe unserer Verbindung könnte möglicherweise zu neuartigen Anästhetikumformulierungen oder zielgerichteten Therapien beitragen.
Enzymhemmung und Liganden-basierte Therapien
Borsäureverbindungen, einschließlich unserer Titelverbindung, werden häufig als Enzymhemmer oder spezifische Liganden in der Arzneimittelentwicklung eingesetzt. Ihre einzigartigen chemischen Eigenschaften machen sie zu wertvollen Werkzeugen für die Entwicklung gezielter Therapien. Die Untersuchung der Wechselwirkung unserer Verbindung mit bestimmten Enzymen oder Rezeptoren könnte Erkenntnisse für therapeutische Interventionen liefern .
Materialwissenschaften und Katalyse
Aufgrund seiner Boronsäure-Einheit kann unsere Verbindung an katalytischen Reaktionen teilnehmen. Boronsäuren sind vielseitige Katalysatoren in der organischen Synthese und fördern verschiedene Umwandlungen. Forscher könnten ihr Potenzial bei der Entwicklung neuer Katalysatoren oder der Optimierung bestehender Katalysatoren untersuchen .
Wirkmechanismus
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as transmetalation, which occurs with formally nucleophilic organic groups. These groups are transferred from boron to palladium .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis at physiological ph should be considered when these compounds are used for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)15-11-14(19)8-7-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLOZMLPLXSKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681945 |
Source


|
| Record name | 1-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-05-3 |
Source


|
| Record name | 1-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)







